molecular formula C13H12N2O4S B2613244 Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate CAS No. 730949-83-4

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

Cat. No. B2613244
CAS RN: 730949-83-4
M. Wt: 292.31
InChI Key: LLXALUHICJMTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 730949-83-4 . It has a molecular weight of 292.32 and its IUPAC name is ethyl 3-amino-5-(3-nitrophenyl)-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is 1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection and longevity of various materials and structures .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with potential applications in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Quantitative Analysis and Detection

Ethyl 3-aminobenzo [b]thiophene-2-carboxylate derived ratiometric probes can be used for the quantitative analysis and detection of certain ions . This has potential applications in various fields such as environmental monitoring and biomedical research .

Antimicrobial Activity

Some thiophene derivatives have shown significant inhibitory effects against certain organisms . This makes them potential candidates for the development of new antimicrobial agents .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXALUHICJMTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.